![molecular formula C17H16N2O3 B2649966 3-Cyano-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]benzamide CAS No. 2415468-97-0](/img/structure/B2649966.png)

3-Cyano-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .

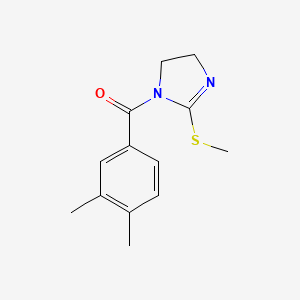

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is unique and has a wide array of biological activities, making it a privileged structure in the field of drug discovery .Chemical Reactions Analysis

Benzofuran derivatives have been involved in various chemical reactions. For instance, the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions yielded a series of coumarin-derived azolyl ethanols .Scientific Research Applications

Pharmacological Properties and Drug Discovery

The structural core motif of 2-amino-3-cyano-4H-chromenes has garnered significant attention due to its potential pharmacological properties. Researchers have explored synthetic methods for these compounds, particularly focusing on their biological activities . These derivatives serve as key intermediates for subsequent transformations and inspire drug discovery efforts.

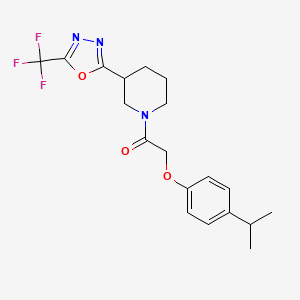

Multicomponent Reactions (MCRs)

The most useful method for constructing 2-amino-4H-pyran-3-carbonitriles involves multicomponent reactions (MCRs). These reactions combine aldehydes or isatin with malononitrile and β-ketoesters, enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst. The resulting heterocyclic compounds are versatile intermediates for further functionalization .

Chiral 2-Amino-3-cyano-4H-chromenes

In 2015, a review article highlighted organocatalyzed synthetic strategies for constructing chiral 2-amino-3-cyano-4H-chromene derivatives. Despite their importance in synthetic, biological, and medicinal chemistry, a comprehensive summary of synthetic methodologies and applications of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives had not been reported until now .

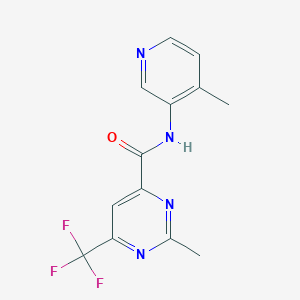

JNK2 and JNK3 Kinase Inhibitors

N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides have been explored as inhibitors of JNK2 and JNK3 kinases. X-ray crystallography revealed a unique binding mode, with the 3-cyano substituent forming an H-bond acceptor interaction in the ATP-binding site .

Anti-Markovnikov Alkene Hydromethylation

Catalytic protodeboronation of alkyl boronic esters, paired with a Matteson–CH2–homologation, enables formal anti-Markovnikov alkene hydromethylation—a valuable transformation .

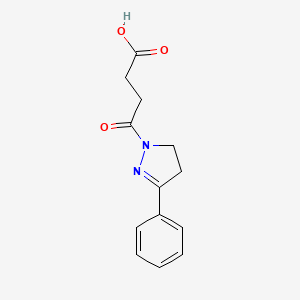

Antimicrobial Activity

Among synthesized derivatives, compound 12 demonstrated significant inhibitory effects against various organisms, including B. subtilis, E. coli, P. vulgaris, and S. aureus .

Mechanism of Action

Future Directions

properties

IUPAC Name |

3-cyano-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c18-10-12-3-1-4-13(9-12)16(20)19-11-17(21)7-2-5-15-14(17)6-8-22-15/h1,3-4,6,8-9,21H,2,5,7,11H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYVWKNTVGCGCDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CO2)C(C1)(CNC(=O)C3=CC=CC(=C3)C#N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(2-bromophenyl)-2-cyano-3-[4-[(4-fluorophenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2649884.png)

![2-chloro-N-[3-(phenylsulfanyl)propyl]acetamide](/img/structure/B2649888.png)

![(2Z)-N-(5-methylpyridin-2-yl)-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2649889.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-ethoxybenzamide](/img/structure/B2649892.png)

![2-tert-butyl-1-[1-(6-cyclopropylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2649893.png)

![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide](/img/structure/B2649895.png)

![Methyl 1-[(pyrrolidin-1-ylcarbonyl)amino]cyclohexanecarboxylate](/img/structure/B2649897.png)

methanone](/img/structure/B2649901.png)

![N1-butyl-N2-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2649905.png)